molecular formula C23H33ClN2OS B2574886 1-(4-chlorophenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}cyclopentane-1-carboxamide CAS No. 2034617-53-1

1-(4-chlorophenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}cyclopentane-1-carboxamide

Cat. No.: B2574886
CAS No.: 2034617-53-1
M. Wt: 421.04
InChI Key: FOWMXADYYODULG-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}cyclopentane-1-carboxamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a thianyl group, and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}cyclopentane-1-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve the following steps:

    Formation of the Chlorophenyl Intermediate: The initial step involves the preparation of the 4-chlorophenyl intermediate through a halogenation reaction.

    Thianyl Group Introduction: The thianyl group is introduced through a nucleophilic substitution reaction.

    Piperidinyl Group Addition: The piperidinyl group is added using a reductive amination reaction.

    Cyclopentane Carboxamide Formation: The final step involves the formation of the cyclopentane carboxamide through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, automated control systems, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}cyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-chlorophenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}cyclopentane-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Studied for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a component in industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-4,4-dimethyl-3-(1,2,4-triazole-1-yl-methyl)pentane-3-ol
  • 1-(4-chlorophenyl)-2,2,2-trichloroethane
  • 1-(4-chlorophenyl)ethanone

Uniqueness

1-(4-chlorophenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}cyclopentane-1-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33ClN2OS/c24-20-5-3-19(4-6-20)23(11-1-2-12-23)22(27)25-17-18-7-13-26(14-8-18)21-9-15-28-16-10-21/h3-6,18,21H,1-2,7-17H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWMXADYYODULG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC3CCN(CC3)C4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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